molecular formula C8H9NO5S B163017 p-nitrobenzyl mesylate

p-nitrobenzyl mesylate

Cat. No.: B163017
M. Wt: 231.23 g/mol
InChI Key: QZIYKAFPHRTIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An alkylation reagent to be used with rabbit monoclonal anti-thiophosphate ester antibody and ATP-gamma-S for the identification of direct kinase substrates. Prepare a 50 mM PNBM (12 mg/ml) stock by dissolving PNBM in DMSO and vortexing. One time use DMSO aliquots may be stored at -20°C.
p-Nitrobenzyl mesylate (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5'-(γ-thio)-triphosphate (ATPγS; ) or N6-benzyl-ATPγS can be alkylated by PNBM. The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.
This compound (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5/'-(γ-thio)-triphosphate (ATPγS; ) or N The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.

Mechanism of Action

Target of Action

4-Nitrobenzyl methanesulfonate (PNBM) is a thiol-specific alkylating reagent . It primarily targets thiophosphorylated proteins within cells .

Mode of Action

PNBM interacts with its targets by alkylation . The alkyl-oxygen bonds of the methanesulfonate esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Biochemical Pathways

The alkylation process by PNBM affects the function of the targeted proteins. For instance, it has been used for the identification of direct kinase substrates . The alkylation forms thiophosphate ester epitopes that can be detected by thiophosphate-ester-specific antibodies .

Pharmacokinetics

It is known that it is soluble in dmso , which suggests that it could have good bioavailability.

Result of Action

The alkylation of thiophosphorylated proteins by PNBM leads to the formation of thiophosphate ester epitopes . These epitopes can be detected by specific antibodies, allowing for the identification of the action of kinases .

Action Environment

The action of 4-Nitrobenzyl methanesulfonate can be influenced by various environmental factors. For instance, the presence of NADH can lead to the reduction of the 4-nitrobenzyl unit of TNP, leading to the decomposition of the TNP micelles and DOX release . Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Properties

IUPAC Name

(4-nitrophenyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYKAFPHRTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-nitrophenyl)methanol (2 g, 13.06 mmol) in toluene (10 mL) was slowly added methane sulfonylchloride (1.21 mL, 15.67 mmol) at room temperature. The reaction mixture was heated to 80° C. for 4 h. TLC showed complete consumption of starting material. The reaction mixture was cooled to room temperature. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by column chromatography to give 4-nitrobenzyl methanesulfonate (2.2 g, 72%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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